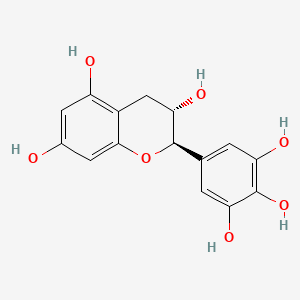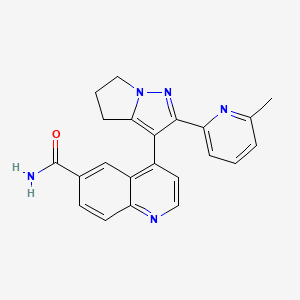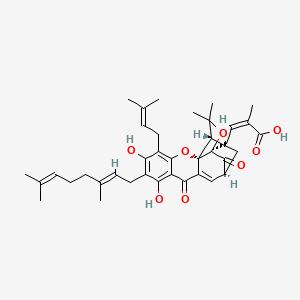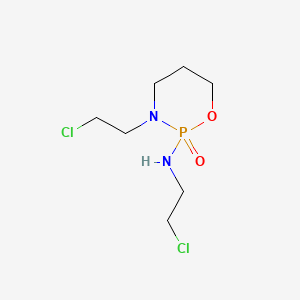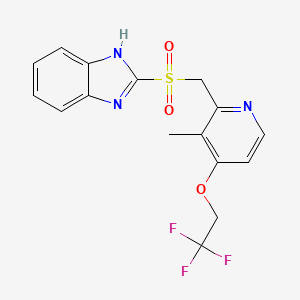
兰索拉唑砜
描述
Lansoprazole Sulfone is a metabolite of Lansoprazole, a proton pump inhibitor used to reduce stomach acid production. Lansoprazole Sulfone is formed through the oxidation of Lansoprazole and is known for its role in the metabolic pathway of Lansoprazole. It is primarily studied for its pharmacokinetic properties and its role in drug metabolism.
科学研究应用
Lansoprazole Sulfone has several scientific research applications:
Pharmacokinetics: Studied for its role in the metabolism of Lansoprazole and its pharmacokinetic properties.
Drug Metabolism: Used as a marker to study the metabolic pathways involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.
Biological Studies: Investigated for its effects on gastric acid secretion and its potential therapeutic applications in gastrointestinal disorders.
Industrial Applications: Used in the development and quality control of pharmaceutical formulations containing Lansoprazole .
作用机制
Target of Action
Lansoprazole Sulfone, like its parent compound Lansoprazole, primarily targets the H+, K±ATPase enzyme , also known as the proton pump . This enzyme is located on the secretory surface of gastric parietal cells and plays a crucial role in the final step of gastric acid secretion .
Mode of Action
As a Proton Pump Inhibitor (PPI), Lansoprazole Sulfone is a prodrug that requires protonation via an acidic environment to become activated . Once activated, it binds covalently with sulfhydryl groups of cysteine in the H+, K±ATPase, irreversibly inactivating the pump molecule . This action results in a long-term suppression of acid secretion, despite the much shorter plasma elimination half-life of the parent compound .
Biochemical Pathways
Lansoprazole is metabolized in the liver, with the formation of hydroxy lansoprazole catalyzed by CYP2C19 and the formation of lansoprazole sulfone catalyzed by CYP3A4 . These metabolic pathways play a significant role in the drug’s pharmacokinetics and pharmacodynamics.
Pharmacokinetics
The pharmacokinetics of Lansoprazole Sulfone are influenced by several factors. After absorption into the systemic circulation, the prodrug diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi . The elimination half-life is less than 1 hour in infants and children . Lansoprazole is a racemate, and the intrinsic clearance of formation of both hydroxy lansoprazole and lansoprazole sulfone from S-lansoprazole is higher than those from R-lansoprazole .
Result of Action
The primary result of Lansoprazole Sulfone’s action is the suppression of gastric acid secretion. This makes it effective in promoting the healing of gastric and duodenal ulcers, and in treating gastroesophageal reflux disease, including erosive esophagitis . It has also been found to be safe and effective in infants and children .
Action Environment
The action of Lansoprazole Sulfone is influenced by the environment within the stomach. The drug requires an acidic environment for activation . Additionally, the drug’s efficacy can be influenced by genetic polymorphisms in the CYP2C19 enzyme, which plays a significant role in the drug’s metabolism .
生化分析
Biochemical Properties
Lansoprazole Sulfone is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . It plays a pivotal role in the metabolism of most clinically used drugs and affects effective drug concentrations in plasma .
Cellular Effects
It is known that Lansoprazole, from which Lansoprazole Sulfone is derived, has a significant impact on gastric parietal cells by inhibiting gastric acid secretion .
Molecular Mechanism
The molecular mechanism of Lansoprazole Sulfone is closely related to its parent compound, Lansoprazole. Lansoprazole inactivates the hydrogen/potassium-stimulated ATPase pumps in parietal cells, thus inhibiting gastric acid secretion
Temporal Effects in Laboratory Settings
A study has developed a simple and sensitive liquid chromatography method with absorbance or mass spectrometry detection for the determination of Lansoprazole, Lansoprazole Sulfone, and 5-hydroxylansorpazole in human serum .
Metabolic Pathways
Lansoprazole Sulfone is involved in the metabolic pathways mediated through cytochrome P450 (CYP) isoform CYP3A4 . This enzyme plays a crucial role in the metabolism of most clinically used drugs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lansoprazole Sulfone typically involves the oxidation of Lansoprazole. One common method is the use of hydrogen peroxide as an oxidizing agent. The reaction is carried out in the presence of a base such as sodium hydroxide. The general reaction pathway is as follows:
- Lansoprazole is dissolved in a suitable solvent.
- Hydrogen peroxide is added to the solution.
- The reaction mixture is stirred at room temperature until the oxidation is complete.
- The product is then isolated and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of Lansoprazole Sulfone follows similar principles but on a larger scale. The process involves:
- Large-scale oxidation of Lansoprazole using hydrogen peroxide.
- Continuous monitoring of the reaction to ensure complete conversion.
- Isolation and purification of the product using industrial-scale chromatography or crystallization techniques.
- Quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: Lansoprazole Sulfone undergoes various chemical reactions, including:
Oxidation: The primary reaction for its formation from Lansoprazole.
Reduction: Can be reduced back to Lansoprazole under specific conditions.
Substitution: Can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Lansoprazole Sulfone.
Reduction: Lansoprazole.
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
- Omeprazole Sulfone
- Pantoprazole Sulfone
- Rabeprazole Sulfone
- Esomeprazole Sulfone
- Dexlansoprazole Sulfone
属性
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-10-13(20-7-6-14(10)25-9-16(17,18)19)8-26(23,24)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMJMCGRSSSSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157268 | |
| Record name | Lansoprazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-99-3 | |
| Record name | Lansoprazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lansoprazole sulfone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17144 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lansoprazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LANSOPRAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62FAW18P1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is lansoprazole sulfone formed in the body?
A1: Lansoprazole sulfone is primarily formed through the metabolism of lansoprazole by the cytochrome P450 enzyme CYP3A4. [, , , ]. This metabolic pathway involves the addition of an oxygen atom to the sulfur atom in the lansoprazole molecule, resulting in the formation of lansoprazole sulfone.
Q2: Does the CYP2C19 enzyme play a role in the formation of lansoprazole sulfone?
A2: While CYP2C19 is involved in the metabolism of lansoprazole, primarily forming 5-hydroxylansoprazole, research suggests that the formation of lansoprazole sulfone occurs independently of CYP2C19 activity []. Studies using human liver microsomes showed a strong correlation between lansoprazole sulfone formation and CYP3A4 activity, even in the presence of CYP2C19 inhibitors [].
Q3: Do genetic variations in CYP2C19 affect lansoprazole sulfone levels?
A3: Research suggests that CYP2C19 genotype significantly influences the pharmacokinetics of lansoprazole and its sulfone metabolite [, , , ]. Individuals categorized as homozygous extensive metabolizers (hmEMs) for CYP2C19 exhibit lower plasma concentrations of lansoprazole and lansoprazole sulfone compared to those with heterozygous EM (htEM) or poor metabolizer (PM) genotypes [, ]. This difference highlights the role of CYP2C19 in the overall clearance of lansoprazole, influencing the amount available for conversion to lansoprazole sulfone by CYP3A4.
Q4: Can lansoprazole sulfone itself be further metabolized?
A4: While the research provided does not explicitly detail further metabolism of lansoprazole sulfone, it is generally understood that sulfone groups are relatively stable metabolic products. Further investigation might be needed to definitively confirm the metabolic fate of lansoprazole sulfone.
Q5: How do drugs like clarithromycin and fluvoxamine affect lansoprazole and its sulfone levels?
A5: Clarithromycin, a macrolide antibiotic, has been shown to inhibit CYP3A4 activity in dogs, leading to increased lansoprazole levels and decreased lansoprazole sulfone levels []. Similarly, fluvoxamine, a CYP2C19 inhibitor, significantly increases lansoprazole exposure in individuals with functional CYP2C19 (homozygous and heterozygous EMs), further impacting the formation of lansoprazole sulfone [].
Q6: How are lansoprazole and its metabolites, including lansoprazole sulfone, measured in biological samples?
A6: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique used to quantify lansoprazole, lansoprazole sulfone, and 5-hydroxylansoprazole in plasma samples [, , , , , , ]. This method offers high sensitivity and selectivity, enabling researchers to accurately measure the concentrations of these compounds in various biological matrices.
Q7: What is the molecular structure of lansoprazole sulfone?
A7: While the provided abstracts don't explicitly provide the molecular formula or spectroscopic data for lansoprazole sulfone, they do reference its structural relationship to lansoprazole [, , ]. One study describes the synthesis and characterization of lansoprazole sulfone, confirming its structure []. Researchers interested in detailed structural information on lansoprazole sulfone can refer to these publications for further insights.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




